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Compound of Interest

2-Bromo-5-chlorophenylboronic
Compound Name: d
aci

Cat. No.: B573107

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and
applications of 2-Bromo-5-chlorophenylboronic acid, a versatile reagent in modern organic

synthesis.

Chemical and Physical Properties

2-Bromo-5-chlorophenylboronic acid is a halogenated arylboronic acid that serves as a key
building block in the construction of complex organic molecules, particularly in the formation of
carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Table 1: General and Physical Properties of 2-Bromo-5-chlorophenylboronic acid
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Property Value Reference
CAS Number 1217501-18-2 [1]
Molecular Formula CeHsBBIrClO:2 [1]
Molecular Weight 235.27 g/mol [1]

Physical Form Solid

Purity >98%

Metting Point 77-78 °C (estimated for a o

similar compound)

Storage Temperature

2-8°C, under inert atmosphere

Table 2: Spectroscopic Data (Predicted) for 2-Bromo-5-chlorophenylboronic acid

Spectrum Type

Predicted Data

1H NMR (CDCls)

58.17 (br s, 2H, B(OH)2), 7.6-7.8 (m, 3H, Ar-H)

13C NMR (CDCls)

4 125-140 (Ar-C), C-B bond may not be

observed

IR (KBr)

3300-3500 cm~1 (O-H stretch, broad), 1350-
1450 cm~1 (B-O stretch), 1000-1100 cm~1 (B-C
stretch)

Mass Spec (El)

m/z 234/236/238 (M*), fragmentation by loss of
H20, Br, Cl

Synthesis and Purification
General Synthesis Protocol via Grignhard Reaction

A common method for the synthesis of arylboronic acids is through the reaction of a Grignard

reagent with a trialkyl borate.[2]

Experimental Workflow: Synthesis of Arylboronic Acids
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Caption: General workflow for the synthesis of arylboronic acids.

Detailed Methodology:

o Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g.,
nitrogen or argon), magnesium turnings are added. A solution of the corresponding aryl
halide (e.g., 1-bromo-4-chloro-2-iodobenzene for the target molecule) in an anhydrous ether
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solvent (e.g., THF or diethyl ether) is added dropwise. The reaction is initiated, if necessary,
with a small crystal of iodine or gentle heating.

o Boration: The freshly prepared Grignard reagent is then added slowly to a solution of a
trialkyl borate (e.qg., trimethyl borate or triisopropyl borate) in anhydrous ether at a low
temperature (typically -78 °C).

o Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and then quenched by the slow addition of an aqueous acid solution (e.g., 1 M
HCI).

o Work-up and Extraction: The aqueous layer is extracted with an organic solvent like diethyl
ether. The combined organic layers are washed with brine, dried over an anhydrous drying
agent (e.g., MgSOa4 or Na2S0a4), and the solvent is removed under reduced pressure.

 Purification: The crude product is then purified by recrystallization from an appropriate
solvent system (e.g., water, or a mixture of an organic solvent and water).[3]

Purification of Boronic Acids

Boronic acids can often be purified by recrystallization.[3] An alternative method involves
converting the crude boronic acid to its boronate salt with a base, followed by extraction to
remove non-acidic impurities. The pure boronic acid is then regenerated by acidification.

Applications in Suzuki-Miyaura Cross-Coupling
Reactions

2-Bromo-5-chlorophenylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling
reactions, which form a carbon-carbon bond between an organoboron compound and an
organohalide, catalyzed by a palladium complex.[4][5]

General Suzuki-Miyaura Coupling Protocol

Experimental Workflow: Suzuki-Miyaura Cross-Coupling
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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Methodology:

o Reaction Setup: In a reaction vessel, 2-Bromo-5-chlorophenylboronic acid (1.0-1.5
equivalents), the aryl or vinyl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPhs)4, 1-
5 mol%), and a base (e.g., K2COs or Cs2COs, 2-3 equivalents) are combined.[6]

¢ Solvent Addition: A degassed solvent system, such as a mixture of toluene, ethanol, and
water, is added.[6]

¢ Reaction Conditions: The reaction mixture is thoroughly deoxygenated by bubbling with an
inert gas (e.g., argon or nitrogen) and then heated to a temperature typically ranging from 80
to 110 °C. The reaction progress is monitored by an appropriate analytical technique such as
TLC or GC-MS.
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e Work-up: Upon completion, the reaction is cooled to room temperature, and water is added.
The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic
layers are washed with brine, dried over an anhydrous drying agent, and concentrated under
reduced pressure.

 Purification: The crude product is purified by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium
complex.

Signaling Pathway: Suzuki-Miyaura Catalytic Cycle
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Safety and Handling

2-Bromo-5-chlorophenylboronic acid should be handled with care in a well-ventilated area,
and appropriate personal protective equipment (PPE) should be worn.

Table 3: Hazard Information for 2-Bromo-5-chlorophenylboronic acid

Hazard Description

Signal Word Warning

H302: Harmful if swallowed. H312: Harmful in

contact with skin. H332: Harmful if inhaled.

Hazard Statements

P261: Avoid breathing
dust/fume/gas/mist/vapors/spray. P280: Wear
protective gloves/protective clothing/eye
protection/face protection. P301+P312: IF
SWALLOWED: Call a POISON CENTER or
doctor/physician if you feel unwell. P302+P352:
IF ON SKIN: Wash with plenty of soap and
water. P304+P340: IF INHALED: Remove

person to fresh air and keep comfortable for

Precautionary Statements

breathing.

For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided
by the supplier.

Conclusion

2-Bromo-5-chlorophenylboronic acid is a valuable and versatile building block in organic
synthesis. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient
construction of complex molecular architectures, making it a crucial reagent for researchers in
drug discovery and materials science. Proper handling and adherence to safety protocols are
essential when working with this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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